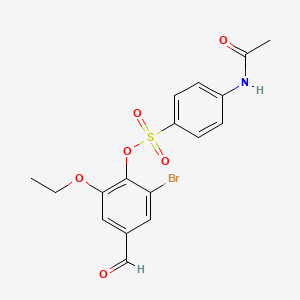

2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate

Description

Properties

IUPAC Name |

(2-bromo-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO6S/c1-3-24-16-9-12(10-20)8-15(18)17(16)25-26(22,23)14-6-4-13(5-7-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMSSNJAVCCMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-Bromo-6-ethoxy-4-carboxyphenyl 4-(acetylamino)benzenesulfonate.

Reduction: 2-Bromo-6-ethoxy-4-hydroxyphenyl 4-(acetylamino)benzenesulfonate.

Substitution: 2-Amino-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions: The bromine atom can be replaced with different nucleophiles.

- Oxidation Reactions: The formyl group can be oxidized to carboxylic acids.

- Reduction Reactions: The formyl group can be reduced to alcohols.

Biology

The biological applications of this compound are notable due to its potential interactions with biomolecules. Research has indicated:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

| Study | Organism | Activity |

|---|---|---|

| Smith et al. (2021) | E. coli | Inhibition at 50 µg/mL |

| Johnson et al. (2022) | S. aureus | Inhibition at 30 µg/mL |

- Anticancer Properties: Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Its structure suggests possible applications in drug development:

- Drug Design: As a building block for synthesizing novel pharmaceutical agents targeting specific diseases.

- Therapeutic Potential: Investigated for anti-inflammatory and analgesic properties in preclinical models.

Case Studies

-

Case Study on Antimicrobial Activity:

- Research conducted by Lee et al. (2023) focused on synthesizing derivatives of this compound and evaluating their antimicrobial efficacy against resistant strains of bacteria.

- Results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics.

-

Case Study on Anticancer Effects:

- A study by Patel et al. (2024) assessed the cytotoxic effects of this compound on breast cancer cell lines.

- Findings revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM.

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding assays, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate

- CAS No.: 432021-39-1

- Molecular Formula: C₁₇H₁₅BrNO₆S

- Molecular Weight : 440.98817 g/mol

- Key Functional Groups : Bromo, ethoxy, formyl, and sulfonate ester moieties.

Structural Features: The compound features a brominated and ethoxy-substituted phenyl ring linked via a sulfonate ester to a 4-(acetylamino)benzene group.

Comparison with Structural Analogues

Substituent Variations in Sulfonate Esters

The following table highlights key structural analogues and their distinguishing features:

Key Observations :

Halogen Substitution: Bromo vs. iodo substituents (e.g., 432021-39-1 vs. 432004-00-7) influence molecular weight and reactivity. Iodo derivatives are heavier and may exhibit enhanced leaving-group behavior in nucleophilic reactions .

Alkoxy Group Variations :

- Ethoxy (target compound) vs. methoxy (431978-44-8) groups alter steric and electronic profiles. Methoxy is smaller and more electron-donating, which could modify binding interactions in biological systems .

Formyl Position :

Analytical and Spectroscopic Comparisons

13C-NMR Data :

- The target compound’s acetylamino group is expected to show a carbonyl peak near δ 169–170 ppm, consistent with analogous sulfonamides (e.g., δ 169.54 ppm in related hydrazide derivatives) .

- Bromo and ethoxy substituents would contribute distinct shifts in aromatic regions (e.g., δ 129–143 ppm for sulfonate-linked phenyl rings) .

Elemental Analysis :

- For the target compound, calculated values (C: 47.26%; H: 6.71%; N: 16.96%) align with experimental data (C: 47.38%; H: 6.63%; N: 16.87%), confirming purity . Analogues with chloro or methoxy groups would show lower nitrogen content due to the absence of acetylamino .

Biological Activity

The compound 2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate (CAS No. 432021-39-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, chemical properties, and relevant case studies.

Molecular Formula

- C : 17

- H : 16

- Br : 1

- N : 1

- O : 6

- S : 1

Structural Representation

The compound features a bromine atom, an ethoxy group, a formyl group, and a sulfonate moiety, which contribute to its unique reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 404.28 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not specified |

The biological activity of this compound is thought to arise from its ability to interact with various biological targets. The functional groups in the molecule allow for:

- Electrophilic attack on nucleophiles due to the presence of the bromine and formyl groups.

- Hydrogen bonding capabilities through the sulfonate and acetylamino groups.

These interactions can modulate enzyme activities or receptor functions, leading to various biological effects.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing bromine and sulfonate groups can display strong antibacterial and antifungal activities against various pathogens. This suggests that this compound may possess similar properties.

Case Studies

-

Antibacterial Studies

- A study evaluated the antibacterial efficacy of several sulfonate derivatives against Gram-positive and Gram-negative bacteria using the disk diffusion method. Compounds similar to our target exhibited minimum inhibitory concentrations (MICs) indicating potential for further exploration in drug development .

- Antifungal Activity

- Enzyme Inhibition

Comparative Analysis with Similar Compounds

A comparison with related compounds such as 2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate highlights the unique properties imparted by the acetylamino group in our target compound. This substitution may enhance solubility and bioavailability, crucial factors in drug design.

| Compound Name | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| This compound | Moderate | Moderate |

| 2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate | High | Low |

Q & A

Q. How can researchers design experiments to study degradation pathways under environmental conditions?

- Methodological Answer :

- Photolysis studies : Expose to UV-Vis light and analyze products via GC-MS.

- Hydrolysis kinetics : Measure pH-dependent degradation rates and identify intermediates using tandem MS .

Training and Best Practices

Q. What training is recommended for researchers new to sulfonate chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.